molecular formula C15H10O3 B12126808 4-Phenyl-1-benzofuran-6-carboxylic acid CAS No. 65095-27-4

4-Phenyl-1-benzofuran-6-carboxylic acid

Cat. No.: B12126808
CAS No.: 65095-27-4
M. Wt: 238.24 g/mol
InChI Key: IHPILOXOKAJHGG-UHFFFAOYSA-N
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Description

4-Phenyl-1-benzofuran-6-carboxylic acid is a benzofuran-based carboxylic acid derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. The benzofuran scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, most notably in anticancer research . Compounds based on this structure have been designed and synthesized as potent anti-tumor agents, exhibiting selective cytotoxicity against tumorigenic cell lines . Furthermore, benzofuran-based carboxylic acids are investigated as potent inhibitors of carbonic anhydrases , which are metalloenzymes considered valuable therapeutic targets for various pathologies, including cancer . Specifically, such inhibitors can act on the cancer-related hCA IX isoform, which is upregulated in hypoxic tumors and is a crucial element in tumor cell proliferation, invasiveness, and survival . The carboxylic acid functionality in these derivatives is a versatile chemotype capable of interacting with enzyme active sites through various mechanisms, making it a valuable structural feature for developing novel enzyme inhibitors . This compound is intended for research purposes as a key synthetic intermediate in constructing more complex molecules for pharmacological evaluation. It is supplied with high purity and is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65095-27-4

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

4-phenyl-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C15H10O3/c16-15(17)11-8-13(10-4-2-1-3-5-10)12-6-7-18-14(12)9-11/h1-9H,(H,16,17)

InChI Key

IHPILOXOKAJHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=COC3=CC(=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Phenyl 1 Benzofuran 6 Carboxylic Acid

Retrosynthetic Analysis of 4-Phenyl-1-benzofuran-6-carboxylic acid

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, more readily available starting materials. The primary disconnections involve the functional groups and the key carbon-carbon and carbon-oxygen bonds that form the heterocyclic core.

A logical approach begins with the carboxylic acid group at C-6. This can be envisioned as arising from the oxidation of a C-6 alkyl or formyl group, or through the carboxylation of an organometallic intermediate at the C-6 position. This leads to a 4-phenyl-6-methylbenzofuran or a 6-halobenzofuran precursor.

The next key disconnection targets the C4-phenyl bond. This bond can be formed via a cross-coupling reaction, such as a Suzuki or Stille coupling, suggesting a 4-halobenzofuran derivative and phenylboronic acid (or a corresponding organostannane) as precursors.

Finally, the benzofuran (B130515) core itself can be disconnected. Two principal strategies emerge:

Breaking the C2-C3 and C3a-O1 bonds: This disconnection points towards an intramolecular cyclization pathway, typically starting from a substituted phenol (B47542) and a component that will form the furan (B31954) ring. For example, a 2-alkynylphenol could undergo cyclization.

Breaking the C7a-O1 bond: This suggests an intramolecular O-arylation (e.g., Williamson ether synthesis) of a suitably substituted precursor, like an ortho-halophenol bearing an appropriate side chain.

This analysis reveals that the synthesis can be approached in a convergent or linear fashion, building the benzofuran core first and then adding the substituents, or by constructing a highly functionalized acyclic precursor that can be cyclized to form the final ring system with all substituents in place. An efficient synthetic method for a key fragment, benzofuran-6-carboxylic acid, has been developed involving intramolecular cross-coupling and oxidative dehydrogenation reactions. researchgate.net

Classical and Modern Approaches to Benzofuran Core Synthesis

The construction of the benzofuran skeleton is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. nih.gov These range from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed processes.

Intramolecular Cyclization Strategies for Benzofuran Ring Formation

Intramolecular cyclization is a powerful strategy for forming the furan ring of the benzofuran system. These reactions typically involve the formation of the C-O bond or a C-C bond of the heterocyclic ring from a single precursor molecule.

One common approach is the acid-catalyzed cyclization of α-aryloxyketones or related compounds. rsc.org Another potent method is the transition-metal-free, base-promoted intramolecular O-arylation of compounds like o-bromobenzylketones, which offers a facile route to the benzofuran core. researchgate.net Radical cyclizations have also been employed to construct complex benzofuran derivatives. researchgate.net Furthermore, Lewis acids such as iron chloride can catalyze ring-closing reactions of substituted alkynyl benzenes to furnish the benzofuran scaffold. nih.gov

A summary of selected intramolecular cyclization strategies is presented below.

Cyclization StrategyPrecursor TypeCatalyst/ReagentRef.
Base-Promoted O-Arylationo-HalobenzylketonesPotassium t-butoxide researchgate.net
Lewis Acid-Catalyzed Ring ClosingAlkynyl BenzenesIron Chloride nih.gov
Oxidative Cyclizationo-Cinnamyl PhenolsPdCl₂(CH₃CN)₂ organic-chemistry.org
Ruthenium-Catalyzed CycloisomerizationBenzannulated Homopropargylic AlcoholsRuthenium Catalyst organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions for Benzofuran Construction

Palladium-catalyzed reactions have become indispensable tools for the synthesis of benzofurans, offering high efficiency and functional group tolerance. dntb.gov.ua These methods often involve a cross-coupling step followed by a cyclization cascade.

The Sonogashira coupling of terminal alkynes with o-iodophenols is a widely used method. nih.govacs.org The initial coupling forms a 2-(alkynyl)phenol intermediate, which then undergoes an intramolecular cyclization (heteroannulation) to yield the 2-substituted benzofuran. researchgate.net This tandem process can be catalyzed by a combination of palladium and copper catalysts. nih.govacs.org

Heck-type reactions provide another route. An intramolecular Heck reaction can facilitate the cyclization of precursors like (Z)-2-bromovinyl phenyl ethers, which are generated from the addition of phenols to bromoalkynes. organic-chemistry.org This process involves an oxidative addition of palladium, followed by cyclization and reductive elimination to construct the benzofuran ring. nih.govacs.org The Suzuki cross-coupling reaction is another versatile palladium-catalyzed method used for synthesizing biaryl compounds, including novel benzofuran derivatives. mdpi.com

Below is a table summarizing key palladium-catalyzed approaches to the benzofuran core.

Reaction NameKey ReactantsTypical Catalyst SystemRef.
Sonogashira Coupling/Cyclizationo-Iodophenol, Terminal AlkynePd(PPh₃)₂Cl₂ / CuI nih.govacs.org
Intramolecular Heck Reaction(Z)-2-Bromovinyl Phenyl EtherPd(OAc)₂ organic-chemistry.org
Suzuki Cross-Coupling2-(4-bromophenyl)benzofuran, Arylboronic acidPd(II) complex mdpi.com
Tsuji-Trost-type ReactionBenzofuran-2-ylmethyl acetates, NucleophilesPd₂(dba)₃ / dppf unicatt.it

Strategies for Introducing the Carboxylic Acid Group at the C-6 Position

Introducing a carboxylic acid group onto the benzene (B151609) portion of the benzofuran ring, specifically at the C-6 position, requires regioselective functionalization. This can be achieved either by installing the carboxyl group onto a pre-formed benzofuran or by carrying a precursor to the carboxyl group through the synthesis of the ring system.

Directed Functionalization of Benzofuran Ring Systems

Directed C-H functionalization has emerged as a powerful technique for the regioselective modification of aromatic and heterocyclic systems. hw.ac.uk In this approach, a directing group temporarily coordinates to a metal catalyst and directs the C-H activation to a specific, often sterically accessible, position.

For the C-6 carboxylation of a 4-phenylbenzofuran, a directing group could be installed at either the C-5 or C-7 position. For instance, an amide or other coordinating group at C-7 could direct a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to activate the C-H bond at the C-6 position. researchgate.net Following C-H activation, the resulting organometallic intermediate can be trapped with an electrophilic carbon dioxide source (e.g., CO₂ gas, dry ice) to install the carboxylic acid. The 8-aminoquinoline (B160924) (8-AQ) group is a well-established directing group for palladium-catalyzed C-H functionalization, which can be subsequently removed to reveal the desired functional group. mdpi.comnih.gov While many examples focus on C-2 or C-3 functionalization of the furan ring, the principles can be extended to the benzene portion of the scaffold. mdpi.comresearchgate.net

Oxidative Approaches to Carboxylic Acid Formation

An alternative and often more traditional strategy involves the oxidation of a pre-existing functional group at the C-6 position. This method relies on having a benzofuran core that already contains a group such as a methyl, hydroxymethyl, or formyl group at the desired position.

For example, a 6-methyl-4-phenylbenzofuran could be synthesized and then subjected to strong oxidizing agents to convert the methyl group into a carboxylic acid. Common reagents for such benzylic oxidations include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.com This approach is robust, but the oxidizing conditions must be carefully chosen to avoid degradation of the electron-rich benzofuran ring system.

A synthetic route to benzofuran-6-carboxylic acid starting from 4-bromo-2-hydroxybenzaldehyde (B134324) has been reported, demonstrating the feasibility of building the carboxyl functionality from appropriately substituted benzene ring precursors. researchgate.netthieme-connect.com Another patented method describes the synthesis of 4-benzofuran-carboxylic acid via an ozonolysis reaction followed by an oxidation step. google.com

Methodologies for Phenyl Group Introduction at the C-4 Position.

The introduction of a phenyl group at the C-4 position of the 1-benzofuran-6-carboxylic acid scaffold can be achieved through two primary strategies: the use of precursor molecules that already contain the phenyl moiety, which are then cyclized to form the benzofuran ring, or the phenylation of a pre-formed benzofuran ring system that has been functionalized at the C-4 position.

This approach involves the synthesis of an open-chain precursor that already contains the key structural elements of the final product, including the phenyl group destined for the C-4 position. A hypothetical, yet chemically sound, synthetic route could start from a substituted phenol and a phenyl-containing building block. For instance, a suitably substituted 2-biphenyl ether derivative could be elaborated and cyclized to form the benzofuran ring. This method offers the advantage of building complexity early in the synthetic sequence, but may suffer from challenges in the synthesis of the acyclic precursor and potential limitations in the scope of compatible functional groups during the cyclization step.

While specific examples for the direct synthesis of this compound via this route are not extensively documented in publicly available literature, the general principles of benzofuran synthesis, such as the Perkin rearrangement or intramolecular cyclizations of substituted phenols, provide a conceptual framework for this approach. acs.orgnih.gov

A more common and versatile strategy for the synthesis of this compound involves the late-stage introduction of the phenyl group onto a pre-functionalized benzofuran core. This is typically achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings being the most prominent examples. mdpi.commdpi.com These reactions generally involve the coupling of a C-4 functionalized benzofuran, such as a 4-bromo or 4-iodo derivative, with a phenyl-organometallic reagent.

A key intermediate for this approach is 4-bromo-1-benzofuran-6-carboxylic acid or its corresponding ester. The synthesis of related brominated benzofurans has been reported, for example, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid at the C-4 position. mdpi.comnih.gov Although this specific precursor would require significant further modifications to yield the desired 4-bromo-1-benzofuran-6-carboxylic acid, it demonstrates the feasibility of introducing a halogen at the C-4 position, which is essential for subsequent cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. mdpi.com In the context of synthesizing this compound, this would involve the reaction of 4-bromo-1-benzofuran-6-carboxylic acid (or its ester) with phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

Negishi Coupling:

The Negishi coupling offers an alternative to the Suzuki-Miyaura reaction and involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of the target molecule, this would entail the reaction of 4-bromo-1-benzofuran-6-carboxylic acid with a phenylzinc reagent, such as phenylzinc chloride. units.it

Coupling ReactionAryl Halide PrecursorPhenyl SourceCatalyst System
Suzuki-Miyaura 4-Bromo-1-benzofuran-6-carboxylic acid (or ester)Phenylboronic acidPd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with a base (e.g., K₂CO₃, Cs₂CO₃)
Negishi 4-Bromo-1-benzofuran-6-carboxylic acid (or ester)Phenylzinc chloridePd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂)

Optimization of Synthetic Pathways for this compound.

The successful synthesis of this compound, particularly via post-synthesis phenylation, relies heavily on the optimization of the reaction conditions to maximize yield and purity while minimizing side reactions.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings, the choice of catalyst, ligands, base, and solvent is critical.

Catalyst: A variety of palladium catalysts can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladium complexes with phosphine (B1218219) ligands. The choice of catalyst can significantly impact reaction efficiency and functional group tolerance. nih.gov

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), dppf (1,1'-bis(diphenylphosphino)ferrocene), and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. The electronic and steric properties of the ligand can influence the rate and selectivity of the reaction. rsc.org

Base: In the Suzuki-Miyaura coupling, a base is required to activate the organoboron species. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can affect the reaction outcome. nih.gov

Solvent: The choice of solvent is crucial for dissolving the reactants and catalyst, as well as for influencing the reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in combination with water for the Suzuki-Miyaura reaction. nih.gov

To enhance the yield and selectivity of the phenylation reaction, several protocols can be implemented:

High-Throughput Experimentation (HTE): Screening a wide range of catalysts, ligands, bases, and solvents in parallel can rapidly identify optimal reaction conditions. nih.gov

Slow Addition of Reagents: In some cases, the slow addition of one of the coupling partners can help to control the reaction and minimize the formation of byproducts.

Use of Additives: Additives such as phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can be beneficial in biphasic reaction systems.

Purification Techniques: After the reaction, purification methods such as column chromatography or recrystallization are essential to isolate the desired this compound in high purity.

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄Pd(PPh₃)₄, Ni(dppe)Cl₂
Ligand PPh₃, dppf, XPhos, SPhosPPh₃, dppe
Base K₂CO₃, Cs₂CO₃, K₃PO₄Not required
Solvent Toluene/H₂O, Dioxane/H₂O, DMFTHF, Dioxane
Temperature Room temperature to refluxRoom temperature to reflux

Transitioning a synthetic route from a laboratory scale to a larger scale for research and development or potential commercial production introduces several challenges.

Reaction Time and Throughput: For larger scale production, reaction times need to be minimized to maximize the throughput of the equipment.

Work-up and Purification: Extraction and purification procedures that are straightforward on a small scale can become cumbersome and time-consuming on a larger scale. Developing robust and scalable work-up and crystallization procedures is crucial. scite.ai

Safety and Environmental Impact: The use of flammable solvents and potentially toxic reagents requires careful consideration of safety protocols and waste disposal. The development of greener synthetic routes using less hazardous solvents and reagents is an important goal. mdpi.com

Process Analytical Technology (PAT): Implementing in-process monitoring techniques can help to ensure the consistency and quality of the product during scale-up.

Chemical Reactions and Derivatization Studies of this compound

The chemical reactivity of this compound is primarily centered around its carboxylic acid functional group, the aromatic benzofuran core, and the pendant phenyl ring. These sites offer opportunities for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives with potentially unique biological or material properties.

Esterification and Amide Bond Formation of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the benzofuran ring is a prime site for derivatization through esterification and amide bond formation. These reactions are fundamental in organic synthesis for modifying the polarity, solubility, and biological activity of a molecule.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

Alternative methods for esterification that avoid the use of strong acids and high temperatures include reactions with alkyl halides under basic conditions or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). While specific examples with a variety of alcohols for this compound are not extensively documented in publicly available literature, the general applicability of these methods is well-established for a wide range of carboxylic acids.

Table 1: General Conditions for Esterification of Carboxylic Acids

MethodReagents and ConditionsProduct
Fischer-Speier EsterificationAlcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heatMethyl/Ethyl ester
AlkylationAlkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF)Methyl ester
DCC CouplingAlcohol, DCC, cat. DMAP, Solvent (e.g., CH₂Cl₂)Corresponding ester

Amide Bond Formation:

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. This transformation is of significant interest in medicinal chemistry, as the amide bond is a key feature of many biologically active compounds. Direct reaction of the carboxylic acid with an amine is generally not feasible and requires the use of coupling agents to activate the carboxylic acid. iajpr.comkhanacademy.org

Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). iajpr.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. A one-pot synthesis of amides from carboxylic acids can also be achieved using thionyl chloride for activation. rsc.org

Table 2: Common Coupling Agents for Amide Bond Formation

Coupling AgentTypical Conditions
DCC/EDCAmine, Solvent (e.g., CH₂Cl₂, DMF), often with an additive like HOBt or DMAP
HATU/HBTUAmine, Base (e.g., DIPEA), Solvent (e.g., DMF)
SOCl₂Amine, Solvent (e.g., CH₂Cl₂)

Modifications of the Phenyl Substituent and Benzofuran Ring

Beyond the carboxylic acid moiety, the aromatic framework of this compound provides further opportunities for chemical modification. These include electrophilic aromatic substitution reactions on both the benzofuran ring system and the pendant phenyl group.

Modifications of the Benzofuran Ring:

The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The regioselectivity of such reactions is influenced by the existing substituents. For the benzofuran ring itself, electrophilic substitution typically occurs at the C2 or C3 position. researchgate.net However, the presence of the phenyl group at C4 and the carboxylic acid at C6 will direct incoming electrophiles to other available positions on the benzene part of the benzofuran nucleus.

Halogenation: Halogenated benzofurans are important intermediates in organic synthesis and often exhibit interesting biological activities. researchgate.netnih.gov The halogenation of benzofuran derivatives can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.gov While specific studies on the halogenation of this compound are scarce, related benzofuran systems have been shown to undergo regioselective halogenation. acs.org

Nitration: The introduction of a nitro group onto the benzofuran scaffold can serve as a handle for further functionalization, for example, through reduction to an amino group. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration on the this compound backbone would be dictated by the directing effects of the existing substituents. For benzofuran itself, nitration can occur at the 2-position. researchgate.net

Modifications of the Phenyl Substituent:

The phenyl group at the 4-position is also amenable to electrophilic aromatic substitution. The directing nature of the benzofuran substituent on the phenyl ring will influence the position of substitution. Without further activation, electrophilic substitution on this phenyl ring would likely lead to a mixture of ortho, meta, and para products, with the para position often being favored due to steric hindrance. Common electrophilic substitution reactions that could be performed on the phenyl ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents and catalysts.

Nitration: Introduction of a nitro group using nitrating agents like nitric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions might be complicated by the presence of the carboxylic acid group on the benzofuran ring, which can deactivate the catalyst.

Detailed experimental studies on the modification of the 4-phenyl substituent in this specific molecule are not widely reported, but the general principles of electrophilic aromatic substitution provide a predictive framework for its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 1 Benzofuran 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 4-Phenyl-1-benzofuran-6-carboxylic acid provides specific signals corresponding to each unique proton in the molecule. The acidic proton of the carboxylic acid group is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, often above 10-12 ppm. princeton.edulibretexts.org

The protons on the aromatic rings exhibit complex splitting patterns in the aromatic region (typically 7.0-8.5 ppm).

Benzofuran (B130515) Ring Protons: The protons at positions 2, 3, 5, and 7 of the benzofuran core will have distinct chemical shifts. For a related compound, benzofuran-6-carboxylic acid, the proton signals are observed, which can serve as a reference for predicting the approximate positions in the target molecule.

Phenyl Ring Protons: The protons of the 4-phenyl substituent will also appear in the aromatic region, likely as a multiplet, due to coupling between the ortho, meta, and para protons.

The exact chemical shifts and coupling constants (J-values) are dependent on the solvent used and the concentration of the sample.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Chemical Shift (ppm) Multiplicity
COOH > 12.0 Broad Singlet

Note: This table is predictive, as specific experimental data was not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and typically appears between 160-180 ppm. libretexts.org

Aromatic and Heterocyclic Carbons: The twelve carbons of the phenyl and benzofuran rings will produce a series of signals in the aromatic region, generally between 100-160 ppm. Carbons attached to the oxygen atom or the phenyl group (quaternary carbons) will have distinct chemical shifts compared to those bearing a hydrogen atom. The carbon atom attached to the carboxylic acid group will also be significantly deshielded. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) 160 - 180

Note: This table is predictive, as specific experimental data was not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and benzofuran ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. princeton.edu This would be instrumental in establishing the connectivity between the phenyl ring and the benzofuran core (e.g., correlation from the ortho-protons of the phenyl ring to the C4 carbon of the benzofuran) and linking the aromatic protons to the carboxylic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It could be used to confirm the spatial relationship between the protons of the phenyl group and the protons on the benzofuran ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For this compound, the key characteristic absorptions would be:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. vscht.czlibretexts.org This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state. libretexts.orgspectroscopyonline.com

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated between 1680-1710 cm⁻¹. spectroscopyonline.com Conjugation with the benzofuran ring system typically lowers the frequency of this absorption compared to a non-conjugated carboxylic acid. libretexts.org

C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region. vscht.czspectroscopyonline.com

Aromatic C=C Stretches: Multiple sharp, medium-to-weak bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the phenyl and benzofuran rings. vscht.cz

Aromatic C-H Stretches: These vibrations typically appear as weak to medium bands above 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Carbonyl C=O Stretch 1680 - 1710 Strong
Aromatic Rings C=C Stretch 1400 - 1600 Medium to Weak

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₀O₃), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak. The fragmentation pattern would provide further structural evidence. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak.

Loss of a carboxyl group (•COOH), resulting in an [M-45]⁺ peak.

Decarboxylation (loss of CO₂), leading to an [M-44]⁺ peak.

Cleavage of the bond between the phenyl ring and the benzofuran nucleus.

Analysis of the isotopic pattern of the molecular ion peak would help confirm the elemental formula.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray crystal structure would:

Determine the torsion angle between the plane of the benzofuran ring and the plane of the 4-phenyl substituent.

Provide precise measurements of all bond lengths and angles, confirming the expected geometries of the carboxylic acid and aromatic rings.

Reveal the nature of the intermolecular interactions in the crystal lattice. It is highly probable that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. spectroscopyonline.com

Although no specific crystal structure for this compound was found in the searched literature, analysis of related benzofuran structures suggests that such interactions would dominate the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purity assessment and potential isolation of this compound. High-Performance Liquid Chromatography (HPLC) is the predominant method for determining purity and quantifying the compound in various matrices, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound is critical for ensuring accurate purity assessment. Due to the presence of the carboxylic acid group and the aromatic rings, reversed-phase HPLC (RP-HPLC) is a highly suitable technique. nih.gov The acidic nature of the analyte necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes. nih.gov An ion-suppression approach, using an acidified mobile phase, is typically employed to analyze aromatic carboxylic acids, which enhances their retention on non-polar stationary phases. nih.gov

A typical method involves a C18 stationary phase, which provides the necessary hydrophobicity to retain the benzofuran derivative. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with an acid modifier like formic acid or phosphoric acid to maintain a low pH. sielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is determined by its chromophoric structure.

Method Validation:

Any developed analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. pharmaguideline.com Validation is performed according to the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. amsbiopharma.comaltabrisagroup.com These parameters ensure the method is suitable for routine quality control analysis.

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components like impurities or degradation products. amsbiopharma.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.comich.org A correlation coefficient (r²) of ≥ 0.995 is typically required. altabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. altabrisagroup.com It is often expressed as the percent recovery of a known amount of analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes

Table 2: Representative HPLC Method Validation Data

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9950.999
Range 80-120% of test concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.01 mg/mL
Robustness No significant change in resultsMethod is robust to minor changes in flow rate and temperature

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, compounds with polar functional groups, such as carboxylic acids, are generally non-volatile and exhibit poor chromatographic behavior. colostate.edu Therefore, a derivatization step is required to convert the carboxylic acid group of this compound into a less polar, more volatile ester or silyl derivative before GC-MS analysis. colostate.eduresearchgate.net

Common derivatization approaches for carboxylic acids include:

Esterification: Typically methylation, converting the carboxylic acid to its corresponding methyl ester. This can be achieved using reagents like methanolic HCl. nih.gov

Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. usherbrooke.ca

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing structural information and confirming the identity of the analyte and any related impurities. This method is particularly useful for identifying volatile or semi-volatile impurities that may not be easily detected by HPLC.

Table 3: Example GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min; ramp to 300 °C at 15 °C/min; hold for 10 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 amu

In Vitro Biological Activities and Pharmacological Potential of 4 Phenyl 1 Benzofuran 6 Carboxylic Acid and Its Derivatives

Investigation of Antimicrobial Activity

Benzofuran (B130515) derivatives are recognized for their potential as antimicrobial agents, with research indicating activity against a spectrum of bacteria and fungi. jopcr.comchemicalbook.com The core structure serves as a versatile template for the development of new therapeutic agents to combat microbial infections. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the benzofuran scaffold have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that the substitutions on the benzofuran ring system, particularly at the C-6 position, can significantly influence antibacterial activity and strain specificity. nih.gov For instance, certain biphenyl (B1667301) and dibenzofuran (B1670420) derivatives, which share structural similarities with phenyl-substituted benzofurans, have shown potent inhibitory actions against antibiotic-resistant pathogens. mdpi.comresearchgate.net

One study highlighted that compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol demonstrated a minimum inhibitory concentration (MIC) value as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net Furthermore, other derivatives showed inhibitory activity comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. mdpi.comresearchgate.net Research on 3-benzofurancarboxylic acid derivatives revealed that compounds substituted with halogens were active against Gram-positive cocci, with MIC values ranging from 50 to 200 μg/mL. nih.gov The inhibitory activity against Gram-negative bacteria was reported to be higher than that against Gram-positive bacteria for some thiazolyl-pyrazoline derivatives of benzofuran. nih.gov

Compound DerivativeBacterial StrainActivity (MIC in μg/mL)Reference
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)Methicillin-resistant Staphylococcus aureus (MRSA)3.13 mdpi.com
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)Multidrug-resistant Enterococcus faecalis (MREf)6.25 mdpi.com
Halogenated 3-benzofurancarboxylic acid derivatives (III, IV, VI)Gram-positive cocci (e.g., Staphylococcus aureus)50 - 200 nih.gov
4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g)Carbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin mdpi.com

Antifungal Activity against Fungal Pathogens

The antifungal potential of benzofuran derivatives has been explored against various fungal pathogens. Halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated activity against Candida albicans and Candida parapsilosis, with reported MIC values of 100 μg/mL. nih.gov In studies involving benzofurazan (B1196253) derivatives, significant antifungal effects were observed against several phytopathogenic fungi. nih.gov For example, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govresearchgate.netcbijournal.comoxadiazol-4-amine (A3) showed potent activity against Rhizoctonia solani with an IC50 value of 1.91 μg/mL, which is comparable to the control drug Carbendazim. nih.gov Other research into novel carboxylic acid amides also identified compounds with broad-spectrum antifungal activity. mdpi.com

Compound DerivativeFungal StrainActivity (IC50 / MIC in μg/mL)Reference
Halogenated 3-benzofurancarboxylic acid derivatives (VI, III)Candida albicans, Candida parapsilosis100 (MIC) nih.gov
N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govresearchgate.netcbijournal.comoxadiazol-4-amine (A3)Rhizoctonia solani1.91 (IC50) nih.gov
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c)Pythium aphanidermatum16.75 (EC50) mdpi.com
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c)Rhizoctonia solani19.19 (EC50) mdpi.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies provide critical insights into how the chemical structure of benzofuran derivatives influences their antimicrobial effects. Research has shown that the presence and position of substituents on the benzofuran ring are key determinants of biological activity. nih.govnih.gov For antibacterial activity, the introduction of electron-withdrawing groups, such as a bromo substituent on the phenyl ring, tends to increase potency. nih.gov Conversely, electron-donating groups have been found to weaken antimicrobial activity. nih.gov A quantitative structure-activity relationship (QSAR) model identified that moderate lipophilicity (cLogP 3–5) and the presence of para electronegative substituents are positive predictors of antibacterial activity, while a high polar surface area can reduce potency. researchgate.net The substitution of halogens into the benzofuran structure has been shown to be advantageous for activity against Gram-positive bacteria and fungi. nih.gov

Exploration of Anticancer/Antiproliferative Activity

The benzofuran nucleus is a key component in many compounds investigated for their anticancer properties. nih.govnih.gov Derivatives have shown significant inhibitory potency against a variety of human cancer cell lines, making them promising candidates for further development in oncology. nih.govsemanticscholar.org

In vitro Cytotoxicity Assays against Human Cancer Cell Lines (e.g., breast, lung, colorectal, hepatocellular carcinoma)

A substantial body of research has documented the cytotoxic effects of benzofuran derivatives against a panel of human cancer cell lines. Benzofuran-based carboxylic acids, in particular, have been evaluated for their anti-proliferative actions. nih.gov One derivative, 44b, was found to be highly effective against the MDA-MB-231 breast cancer cell line with an IC50 value of 2.52 μM, a potency close to the reference drug doxorubicin. nih.gov Another study focused on derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, a structure closely related to the subject of this article, which exhibited selective cytotoxicity against tumorigenic cell lines. nih.gov Furthermore, certain benzofuran derivatives tested by the National Cancer Institute (NCI) showed significant growth inhibition against breast cancer (T-47D) and renal cancer (UO-31) cell lines. cbijournal.com The introduction of halogens, such as bromine or chlorine, into the benzofuran ring has been consistently shown to increase anticancer activity. nih.gov

Compound DerivativeCancer Cell LineCancer TypeActivity (IC50 in μM)Reference
Benzofuran derivative 44bMDA-MB-231Breast2.52 nih.gov
Benzofuran derivative 12SiHaCervical1.10 nih.gov
Benzofuran derivative 12HeLaCervical1.06 nih.gov
Bromo derivative 14cHCT116Colon3.27 nih.gov
3-formylbenzofuran 3bSK-Hep-1Hepatocellular5.365 semanticscholar.org
Benzofuran-carboxamide 51dA-549Lung0.7 semanticscholar.org
Benzofuran-carboxamide 51dMCF-7Breast1.8 semanticscholar.org
Benzofuran-carboxamide 51dHT-29Colorectal1.6 semanticscholar.org
Benzofuranoyl-pyrazole 13bHEPG2Liver1.63 researchgate.net

Mechanistic Investigations of Antiproliferative Effects (e.g., DNA Cleavage Studies)

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. For benzofuran derivatives, several antiproliferative mechanisms have been proposed and investigated. Mechanistic studies have shown that some derivatives can induce cell cycle arrest and apoptosis. nih.govsemanticscholar.org For example, the benzofuran derivative 44b was found to cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov Similarly, another derivative, compound 12, induced G2/M phase arrest and apoptosis in both SiHa and HeLa cervical cancer cells. nih.gov Research on 4-nitrophenyl-functionalized benzofuran derivatives has linked their antiproliferative properties to their ability to bind with telomeric DNA, suggesting a mechanism that impacts genomic stability. nih.gov While direct DNA cleavage is one possible mechanism for anticancer agents, studies on these specific benzofuran derivatives have more prominently highlighted effects on cell cycle progression and interactions with DNA structures. nih.govnih.gov

SAR for Anticancer Efficacy

The structure-activity relationship (SAR) of benzofuran derivatives reveals critical insights into the structural requirements for potent and selective anticancer activity. scilit.comnih.gov While specific studies on 4-Phenyl-1-benzofuran-6-carboxylic acid are limited, general SAR principles for the broader class of benzofuran derivatives can provide valuable guidance.

The anticancer potential of benzofuran scaffolds has been extensively reviewed, confirming their inhibitory potency against a panel of human cancer cell lines. nih.govresearchgate.net The substitution pattern on both the benzofuran core and any appended phenyl rings plays a crucial role in modulating cytotoxic properties. nih.gov

Key structural features influencing the anticancer efficacy of benzofuran derivatives include:

Substitution on the Benzofuran Ring: The introduction of certain substituents on the benzofuran nucleus can significantly enhance anticancer activity. For instance, halogen atoms like bromine, chlorine, or fluorine have been shown to increase cytotoxic effects, likely due to their ability to form halogen bonds with biological targets, thereby improving binding affinity. nih.gov The position of these halogens is also a critical determinant of biological activity. nih.gov

Substitution on the Phenyl Ring: Modifications to the N-phenyl ring, such as the introduction of halogens, are considered beneficial due to their hydrophobic and electron-donating nature, which can enhance the cytotoxic properties of the benzofuran derivative. nih.gov

Hybrid Molecules: Recent studies have focused on creating hybrid molecules by combining the benzofuran scaffold with other heterocyclic moieties like imidazole, triazole, and piperazine. mdpi.comnih.gov This approach aims to leverage the synergistic cytotoxic effects of the combined fragments, leading to the development of more potent anticancer agents. mdpi.com

For this compound, the presence of the phenyl group at the 4-position and the carboxylic acid at the 6-position are key determinants of its biological profile. The carboxylic acid group, in particular, can influence properties such as solubility and the potential for interactions with biological targets. Further derivatization of either the phenyl ring or the carboxylic acid group could lead to compounds with enhanced anticancer efficacy, guided by the general SAR principles established for benzofuran derivatives.

Table 1: Structure-Activity Relationship (SAR) Insights for Anticancer Efficacy of Benzofuran Derivatives

Structural Modification Effect on Anticancer Activity Reference(s)
Halogenation of Benzofuran Ring Increased cytotoxicity nih.gov
Halogenation of Phenyl Ring Enhanced cytotoxic properties nih.gov
Hybridization with other Heterocycles Potentiation of cytotoxic effects mdpi.comnih.gov

Anti-inflammatory Potential

Benzofuran derivatives are recognized for their significant anti-inflammatory properties. nih.govresearchgate.netmdpi.com The benzofuran moiety is considered an isostere of indole, a well-known pharmacophore with anti-inflammatory activity, which has spurred the investigation of benzofuran-based compounds as anti-inflammatory agents. researchgate.net

The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats and by assessing their ability to inhibit the synthesis of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). nih.gov Some synthesized benzofuran derivatives have shown anti-inflammatory activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, with the added benefit of reduced ulcerogenic effects. nih.gov

The design of novel benzofuran hybrids, incorporating other heterocyclic fragments such as piperazine, tetrazole, and imidazole, has emerged as a promising strategy to develop potent anti-inflammatory agents. mdpi.com These hybrid compounds are often screened for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com

For this compound, the presence of the phenyl group is considered a crucial feature for anti-inflammatory activity, as alterations to this ring have been shown to decrease efficacy in related compounds. researchgate.net

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of inflammatory mediators, such as nitric oxide (NO). nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.gov

Several studies have synthesized and evaluated benzofuran derivatives for their ability to inhibit LPS-induced NO production in macrophage cell lines like RAW 264.7. mdpi.comnih.gov For instance, certain heterocyclic/benzofuran hybrids have demonstrated excellent inhibitory effects on NO generation with low cytotoxicity. mdpi.com The mechanism of action for some of these compounds may involve interference with the formation of active dimeric iNOS. nih.gov

The evaluation of this compound and its derivatives for their NO inhibitory potential would be a critical step in characterizing their anti-inflammatory profile. Structure-activity relationship studies on related compounds suggest that the nature and position of substituents on the benzofuran and phenyl rings can significantly influence their potency as NO production inhibitors. nih.gov

Table 2: Anti-inflammatory Potential of Benzofuran Derivatives

Biological Effect Key Findings Reference(s)
In vivo Anti-inflammatory Activity Comparable activity to Diclofenac with fewer side effects in some derivatives. nih.gov
Inhibition of NO Production Certain hybrids show potent inhibition of LPS-induced NO in macrophages. mdpi.com
Mechanism of Action May involve inhibition of iNOS activity and PGE2 synthesis. nih.govnih.gov

Antioxidant Properties and Free Radical Scavenging Activity

Phenolic compounds, including those with a benzofuran scaffold, are well-known for their antioxidant properties and their ability to scavenge free radicals. nih.govnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage by donating a hydrogen atom or an electron to free radicals, thereby stabilizing them. mdpi.com

The antioxidant activity of phenolic compounds is strongly influenced by their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov The presence of a carboxylic acid group can also impact the antioxidant potential, with its electron-withdrawing effect potentially influencing radical delocalization. nih.gov

The free radical scavenging activity of compounds is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and metal chelating activity assays. mdpi.comresearchgate.net The DPPH assay measures the ability of an antioxidant to reduce the stable DPPH radical. mdpi.com

Table 3: Factors Influencing Antioxidant Activity of Phenolic Compounds

Structural Feature Influence on Antioxidant Activity Reference(s)
Number and Position of Hydroxyl Groups Strong influence on antioxidant capacity. nih.govnih.gov
Carboxylic Acid Group Can modulate antioxidant activity through electronic effects. nih.gov
Overall Molecular Structure Contributes to the ability to delocalize and stabilize radicals. scienceopen.com

Enzyme Inhibition Studies (e.g., Transglutaminases, Carbonic Anhydrases)

Benzofuran derivatives have been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents. researchgate.net Enzyme inhibition is a common mechanism of action for many drugs.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. unifi.it The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. nih.gov Primary sulfonamides are well-established inhibitors of CAs, binding to the zinc ion in the active site. nih.gov However, other chemical scaffolds, including carboxylic acids, have also been shown to inhibit CAs, often with greater isoform selectivity. unifi.it

Given that this compound possesses a carboxylic acid group, it is plausible that it or its derivatives could exhibit inhibitory activity against certain CA isoforms. The benzenesulfonamide (B165840) scaffold, a known CA inhibitor, shares some structural similarities with a phenyl carboxylic acid. nih.gov Fluorinated phenyl sulfamates, for example, have shown strong and selective inhibition of tumor-associated CA isozymes IX and XII. nih.gov

Further investigation into the enzyme inhibitory profile of this compound is warranted to explore its full therapeutic potential.

Other Emerging Biological Activities

The versatile benzofuran scaffold has been associated with a wide spectrum of other biological activities, suggesting that this compound and its derivatives may possess additional therapeutic potential. medcraveonline.comresearchgate.net

Some of the emerging biological activities reported for benzofuran derivatives include:

Antimicrobial and Antifungal Activity: Various benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi. nih.govnih.gov

Antiviral Activity: The benzofuran nucleus is present in compounds with anti-HIV activity. medcraveonline.com

Central Nervous System (CNS) Activity: Certain benzofuran derivatives have been reported to act as CNS stimulants. medcraveonline.com

Antitubercular Activity: Some benzofuran derivatives have been identified as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis. nih.gov

Antidiabetic Activity: The benzofuran scaffold has been incorporated into molecules with potential antidiabetic properties. nih.gov

The exploration of these and other biological activities for this compound and its derivatives could lead to the discovery of novel therapeutic applications for this class of compounds.

Applications in Advanced Chemical and Materials Research

Role as Chemical Intermediates in Complex Organic Synthesis

The benzofuran (B130515) nucleus is a prevalent scaffold in a multitude of biologically active compounds and natural products. Consequently, derivatives of benzofuran-6-carboxylic acid are valuable intermediates in the synthesis of more complex molecules.

Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The parent compound, benzofuran-6-carboxylic acid, is a known key intermediate in the synthesis of Lifitegrast, a drug used for the treatment of dry eye disease. The introduction of a phenyl group at the 4-position of the benzofuran ring in 4-Phenyl-1-benzofuran-6-carboxylic acid could modulate the biological activity of its downstream products. The phenyl group can introduce steric bulk and electronic effects, potentially leading to enhanced binding affinity and selectivity for specific biological targets. The carboxylic acid moiety serves as a versatile handle for amide bond formation, a common linkage in many pharmaceutical agents.

Table 1: Potential Pharmaceutical Applications of Benzofuran Scaffolds

Therapeutic AreaExample of Benzofuran-based Compound ClassReference
Anti-inflammatoryBenzofuran derivatives
AntimicrobialBenzofuran derivatives
Antitumor2-Substituted benzofuran derivatives
Dry Eye DiseaseLifitegrast (synthesized from benzofuran-6-carboxylic acid)

This table is interactive and can be sorted by clicking on the column headers.

The inherent reactivity of the carboxylic acid group and the potential for electrophilic substitution on the aromatic rings make this compound a promising building block for the synthesis of novel heterocyclic systems. The benzofuran core itself is a privileged scaffold in medicinal chemistry. The carboxylic acid can be converted into various other functional groups, such as esters, amides, and acid chlorides, which can then participate in cyclization reactions to form new fused or appended heterocyclic rings. These novel scaffolds can be screened for a wide range of biological activities, contributing to the discovery of new drug candidates.

Potential in Organic Electronics and Photonic Materials (e.g., Organic Light-Emitting Diodes)

Benzofuran-containing molecules have been investigated for their applications in organic electronics. The extended π-conjugated system of this compound suggests its potential for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The phenyl substitution can enhance the thermal and morphological stability of thin films, which is crucial for device performance and longevity. Furthermore, the carboxylic acid group can be utilized for anchoring the molecule to electrode surfaces or for tuning the electronic properties of the material through the formation of metal complexes or by conversion to other electron-withdrawing or -donating groups.

Applications in Analytical Chemistry (e.g., High-Performance Liquid Chromatography Detection Methods)

In the field of analytical chemistry, benzofuran-6-carboxylic acid has been utilized in the development of high-performance liquid chromatography (HPLC) detection methods. The aromatic nature of this compound imparts it with strong UV absorbance, making it readily detectable by UV-Vis detectors in HPLC systems. The carboxylic acid group provides a site for derivatization with fluorescent tags, which can significantly enhance the sensitivity of detection. This makes the compound and its derivatives potentially useful as standards or labeling agents in various analytical assays.

Future Research Directions and Translational Challenges for 4 Phenyl 1 Benzofuran 6 Carboxylic Acid

Development of More Efficient and Environmentally Benign Synthetic Routes

A primary focus for future research is the development of advanced synthetic methodologies for 4-Phenyl-1-benzofuran-6-carboxylic acid and its derivatives. Traditional multi-step syntheses of complex heterocyclic compounds can be inefficient, time-consuming, and generate significant chemical waste. numberanalytics.com Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritizes atom economy, energy efficiency, and the use of non-toxic reagents and solvents. rsc.org

Future research should aim to establish novel, more efficient synthetic pathways. This includes the exploration of:

Catalytic Strategies: Utilizing transition metal catalysts such as palladium, copper, and ruthenium can enable highly selective and efficient bond formations under milder conditions. nih.govacs.org Palladium- and copper-based catalysts, for instance, are effectively used in Sonogashira coupling reactions followed by intramolecular cyclization to form the benzofuran (B130515) ring. acs.org

Microwave-Assisted Synthesis: This technique can dramatically accelerate reaction rates and improve product yields. numberanalytics.com

Environmentally Benign Solvents: Research into using greener solvents, such as deep eutectic solvents (DES), can significantly reduce the environmental impact of the synthesis. nih.govacs.org

By focusing on these innovative approaches, it will be possible to produce this compound and its derivatives in higher yields and with greater purity, facilitating further biological and medicinal research.

Deeper Mechanistic Elucidation of Observed Biological Activities in vitro

The benzofuran scaffold is a common feature in numerous biologically active compounds. nih.govmedcraveonline.com Derivatives have shown promise as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govnih.gov A critical area for future investigation is to determine if this compound shares these properties and to elucidate the specific molecular mechanisms responsible for any observed in vitro activity.

Key research questions to address include:

Anticancer Mechanisms: If the compound shows cytotoxic effects against cancer cell lines, the underlying mechanism must be explored. Studies on other benzofurans have identified various mechanisms, including the induction of apoptosis (programmed cell death), an increase in reactive oxygen species (ROS) within cancer cells, and the inhibition of tubulin polymerization, which is crucial for cell division. researchgate.netmdpi.com Some derivatives have also been identified as potent inhibitors of specific enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1). nih.gov

Enzyme Inhibition: The carboxylic acid moiety suggests potential interactions with enzyme active sites. For example, benzofuran-6-carboxylic acid has been linked to the inhibition of enzymes like transglutaminases. Future studies should screen this compound against a panel of relevant enzymes to identify potential molecular targets.

Antioxidant Activity: Many phenolic and heterocyclic compounds act as antioxidants by scavenging free radicals. chemicalbook.com Investigating the radical-scavenging capabilities of this compound is warranted, as this can be relevant for treating diseases associated with oxidative stress. chemicalbook.com

Detailed mechanistic studies, utilizing techniques such as cell-based assays, proteomics, and molecular modeling, are essential to understand how the compound interacts with biological systems and to validate its potential as a therapeutic lead.

Rational Design and Synthesis of Structure-Activity Relationship-Driven Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it provides insights into how a molecule's chemical structure can be modified to enhance its potency and selectivity while minimizing potential toxicity. nih.govresearchgate.net For this compound, a systematic SAR study would be a crucial step in optimizing its biological profile.

Future research should focus on the rational design and synthesis of a library of derivatives by modifying key positions on the molecule, including:

The Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) of the phenyl ring could significantly impact biological activity.

The Benzofuran Core: The addition of functional groups, particularly halogens like bromine or fluorine, to the benzofuran skeleton has been shown to substantially increase the anticancer activity of related compounds. nih.govresearchgate.net This enhancement is often attributed to the formation of halogen bonds, which can improve the binding affinity of the molecule to its biological target. nih.gov

The Carboxylic Acid Group: Converting the carboxylic acid to various esters, amides, or other bioisosteres could modulate the compound's solubility, cell permeability, and target interactions.

By systematically synthesizing and screening these derivatives, a comprehensive SAR profile can be established. This knowledge is indispensable for guiding the development of new analogues with improved therapeutic potential. nih.govjst.go.jp

Exploration of Novel Applications in Emerging Fields of Chemical Biology

Beyond traditional drug discovery, the unique structure of this compound makes it a candidate for applications in the broader field of chemical biology. This interdisciplinary field uses chemical tools to study and manipulate biological systems.

Potential novel applications to be explored include:

Molecular Probes: Derivatives could be synthesized to incorporate fluorescent tags or photoaffinity labels, allowing them to be used as probes to visualize and identify specific biological targets or pathways within living cells.

Materials Science: Certain thiophene-substituted benzofuran derivatives have been investigated for their potential use in optical devices, indicating that the benzofuran scaffold can be incorporated into functional organic materials. nih.gov

Advanced Synthesis Intermediates: Benzofuran-6-carboxylic acid is already recognized as a critical intermediate in the synthesis of complex molecules, including the FDA-approved drug Lifitegrast for dry eye disease. thieme-connect.com This highlights the value of the benzofuran core as a versatile building block in constructing sophisticated chemical entities. chemicalbook.com

Exploring these non-traditional applications could reveal new utility for this class of compounds and contribute to the development of novel tools for biological research and materials science.

Addressing Challenges in the Scalable Synthesis and Characterization of Novel Derivatives

A significant translational challenge lies in moving from small-scale laboratory synthesis to large-scale industrial production. chemtek.co.in The synthetic routes developed by medicinal chemists to create initial batches of a compound are often not viable for producing kilogram quantities due to high costs, safety concerns (e.g., exothermic reactions), or the use of expensive reagents. chemtek.co.in

Addressing the challenges of scalable synthesis for this compound and its derivatives will require:

Process Chemistry Development: A key challenge is to redesign the synthesis to be safe, robust, repeatable, and cost-effective. chemtek.co.innumberanalytics.com This often involves replacing stoichiometric reagents with catalytic alternatives and optimizing reaction conditions for large vessels. chemtek.co.in

Polymorphism Control: A significant hurdle in scaling up the production of crystalline solids is polymorphism, where a compound can exist in multiple crystal forms with different physical properties (e.g., solubility, stability). chemtek.co.in Controlling the crystallization process to consistently produce the desired polymorph is critical for pharmaceutical development.

Purification and Characterization: As derivatives become more complex, their purification can become more challenging. Efficient and scalable purification methods, such as industrial chromatography, must be developed. Furthermore, the unambiguous characterization of these new molecules requires advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm their structure and purity. numberanalytics.com

Successfully overcoming these hurdles is essential for translating a promising laboratory compound into a viable product for clinical or commercial use. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-phenyl-1-benzofuran-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzofuran precursors or coupling reactions using palladium catalysts. For example, a method analogous to the synthesis of structurally similar compounds (e.g., oxazolo-pyridine derivatives) employs Suzuki-Miyaura coupling to introduce the phenyl group . Key variables include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Yield optimization requires monitoring by TLC or HPLC, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with literature data to confirm substituent positions and absence of byproducts.
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities .
  • Melting Point : Consistency with published values (±2°C range) indicates crystallinity and purity .

Q. What are the primary biological or chemical applications of this compound in current research?

  • Methodological Answer : The compound serves as a precursor for heterocyclic drug candidates, particularly in designing kinase inhibitors or antimicrobial agents. Its carboxylic acid group enables conjugation to pharmacophores or fluorescent tags via amide bonds. In materials science, it is explored for optoelectronic properties due to the benzofuran core’s π-conjugation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1H^1H NMR shifts) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level) to validate assignments .

Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?

  • Methodological Answer : Modify the carboxylic acid group via:

  • Salt Formation : Use sodium or potassium salts to enhance water solubility.
  • Prodrug Derivatization : Convert to ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo.
  • Co-solvent Systems : Employ DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes .

Q. How can researchers design catalytic systems to enhance the efficiency of benzofuran ring formation?

  • Methodological Answer : Optimize transition-metal catalysts (e.g., Pd(OAc)2_2/XPhos) for intramolecular Heck reactions. Key factors:

  • Ligand Screening : Bulky ligands improve regioselectivity.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% .
  • Green Chemistry Approaches : Use water as a solvent with TPGS-750-M surfactants to minimize waste .

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Methodological Answer : Use Schlenk lines or gloveboxes (N2_2/Ar atmosphere) for sensitive steps. Store intermediates under inert gas with molecular sieves (3Å). Monitor reaction progress via in situ IR spectroscopy to avoid intermediate degradation .

Data Analysis & Experimental Design

Q. How should researchers statistically analyze variability in reaction yields across multiple batches?

  • Methodological Answer : Apply ANOVA or Tukey’s HSD test to identify significant factors (e.g., catalyst type, solvent). Use Design of Experiments (DoE) software (e.g., JMP) to model interactions between variables and optimize conditions .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ Gaussian or ORCA for transition-state modeling. Machine learning platforms (e.g., Chemprop) predict reaction outcomes using SMILES-based datasets. Docking studies (AutoDock Vina) assess binding affinity in biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.